

An In-Depth Technical Guide to 3-Formylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Formylbenzoic acid

Cat. No.: B110229

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid, also known by its synonym 3-carboxybenzaldehyde, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. Its unique structure, featuring both a carboxylic acid and an aldehyde functional group on a benzene ring, allows for selective chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3-formylbenzoic acid**.^[1] It consists of a benzoic acid scaffold with a formyl (aldehyde) group substituted at the meta-position (carbon-3) of the benzene ring.

- Molecular Formula: C₈H₆O₃^[1]
- Canonical SMILES: C1=CC(=CC(=C1)C(=O)O)C=O
- InChI: InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11)^[1]

The presence of both an electron-withdrawing carboxylic acid group and a moderately deactivating aldehyde group influences the reactivity of the aromatic ring and the functional groups themselves.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of **3-formylbenzoic acid** is presented in the table below, facilitating easy comparison and reference for experimental design.

Property	Value	Reference(s)
Molecular Weight	150.13 g/mol	[1]
Appearance	White to light yellow powder/solid	[2]
Melting Point	173-175 °C	[3] [4]
Boiling Point	306 °C (estimated)	
pKa	3.84 (at 25 °C)	[2]
Solubility	Soluble in methanol (100 mg/mL), ethanol, and diethyl ether. Very slightly soluble in water.	[2] [4]
CAS Number	619-21-6	[1]

Further spectral information, such as IR and NMR spectra, is available in public databases like PubChem for detailed structural confirmation.[\[1\]](#)

Synthesis of 3-Formylbenzoic Acid

3-Formylbenzoic acid can be synthesized through various methods. A common and reliable laboratory-scale method is the selective oxidation of the corresponding methyl group of m-toluic acid. Another prevalent method involves the hydrolysis of its ester precursor, methyl 3-formylbenzoate.

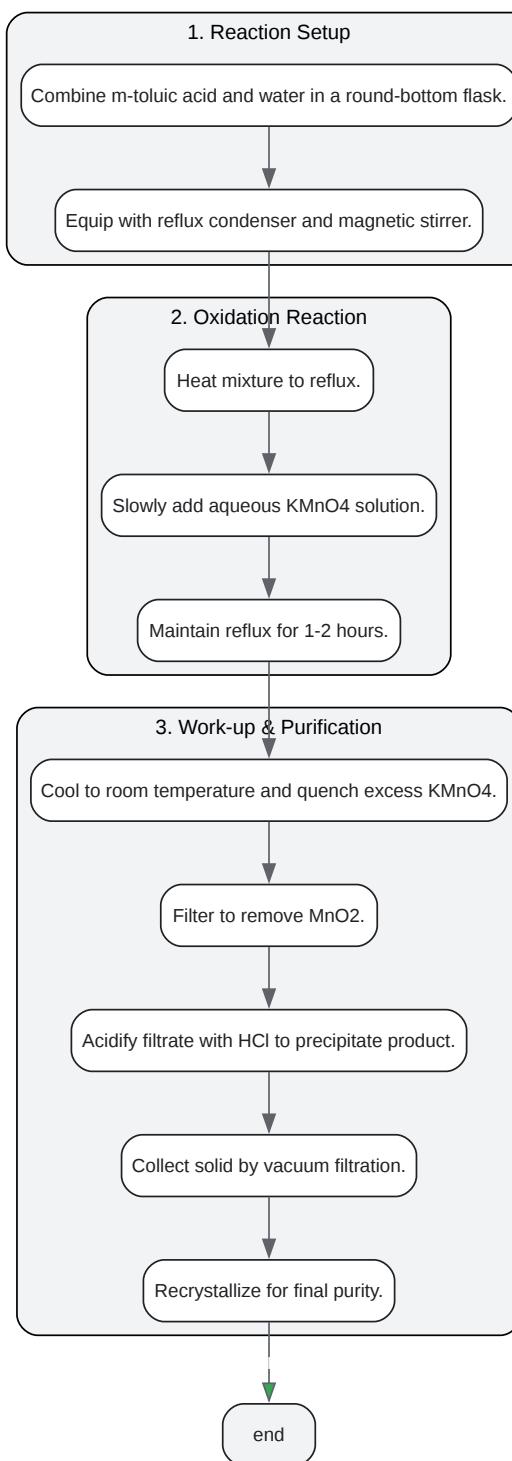
Experimental Protocol: Oxidation of m-Toluic Acid

This protocol outlines a general procedure for the oxidation of m-toluic acid to **3-formylbenzoic acid** using a suitable oxidizing agent, such as potassium permanganate, under controlled conditions.

- Reaction Setup:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluic acid (1 equivalent).
- Add a suitable solvent, typically water, to create a stirrable suspension.

- Reaction Execution:


- Prepare a solution of the oxidizing agent (e.g., potassium permanganate, ~2 equivalents) in water.
- Heat the m-toluic acid suspension to reflux.
- Slowly add the oxidant solution to the refluxing mixture. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO_2).
- Maintain reflux for a period of 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

- Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Quench any excess oxidant by the careful addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color is no longer present.
- Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

- Combine the filtrate and washings, cool the solution in an ice bath, and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.
- The product, **3-formylbenzoic acid**, will precipitate out as a solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Experimental Workflow: Synthesis of 3-Formylbenzoic Acid

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps for the synthesis of **3-formylbenzoic acid**.

Chemical Reactivity and Applications

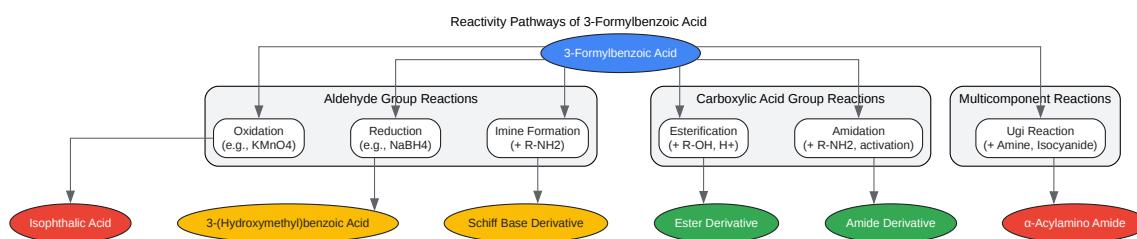
The dual functionality of **3-formylbenzoic acid** makes it a highly valuable synthon. The carboxylic acid and aldehyde groups can undergo a wide range of chemical transformations, often with high selectivity, allowing for the construction of complex molecular architectures.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction reactions.

- Oxidation: Can be easily oxidized to a second carboxylic acid group, forming isophthalic acid.
- Reduction: Can be selectively reduced to a hydroxymethyl (alcohol) group to yield 3-(hydroxymethyl)benzoic acid.
- Nucleophilic Addition: Undergoes reactions with various nucleophiles. For example, it reacts with amines to form imines (Schiff bases), which are important intermediates in many synthetic pathways.

Reactions of the Carboxylic Acid Group


The carboxylic acid group can be converted into a variety of derivatives.

- Esterification: Reacts with alcohols under acidic conditions to form esters.
- Amidation: Reacts with amines, often requiring activation (e.g., conversion to an acid chloride with thionyl chloride), to form amides. This reaction is fundamental in peptide synthesis and the creation of many pharmaceutical compounds.

Role in Multicomponent Reactions

3-Formylbenzoic acid is an exemplary substrate for multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. A prominent example is the Ugi four-component reaction. In this reaction, **3-formylbenzoic acid** (acting as both the aldehyde and carboxylic acid components in some variations, or as the aldehyde component with a separate carboxylic acid), an amine, and an isocyanide combine in a one-pot synthesis to

produce complex α -acylamino amide derivatives.[4] This strategy is extensively used in the generation of compound libraries for drug discovery screening.[5]

[Click to download full resolution via product page](#)

Caption: General reactivity of **3-formylbenzoic acid**'s functional groups.

Conclusion

3-Formylbenzoic acid is a cornerstone intermediate for organic synthesis, particularly within the pharmaceutical and materials science sectors. Its bifunctional nature provides a platform for diverse and selective chemical modifications. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutic agents and advanced materials. The application of this molecule in multicomponent reactions further underscores its importance in modern high-throughput synthesis and drug discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. reddit.com [reddit.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. m-Toluic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Formylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110229#iupac-name-and-structure-of-3-carboxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com